Spiromesifen

Übersicht

Beschreibung

Spiromesifen ist ein nichtsystemisches Insektizid und Akarizid, das zur chemischen Klasse der spirocyclischen phenylsubstituierten Tetronsäuren gehört. Es wird hauptsächlich zur Bekämpfung von Weißen Fliegen (Bemisia und Trialeuroides Arten) und verschiedenen Milbenarten (Tetranychus und Panonychus Arten) im landwirtschaftlichen Bereich verwendet . This compound wirkt als Inhibitor der Lipidbiosynthese und zielt speziell auf das Enzym Acetyl-Coenzym A-Carboxylase ab, das für den Lipidstoffwechsel von entscheidender Bedeutung ist .

Vorbereitungsmethoden

Die Herstellung von Spiromesifen umfasst mehrere wichtige Schritte:

-

Synthese von Zwischenprodukten

-

Industrielle Produktion

- Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Herstellung optimiert. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, werden sorgfältig gesteuert, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Hydrolysis Characteristics

Spiromesifen undergoes pH-dependent hydrolysis, forming primary degradation products (Table 1):

Table 1: Hydrolysis kinetics of this compound

| pH | Temperature (°C) | Half-life | Major Products |

|---|---|---|---|

| 4 | 20 | 107 days | M01 (12.3% AR*) |

| 7 | 25 | 45 days | M01 (dominant) |

| 9 | 50 | 2.6 hours | M01 (>90% AR) |

Key findings:

-

Reaction rate increases exponentially with temperature (Q₁₀ = 2–3)

-

Cleavage of the spirocyclic ring dominates under alkaline conditions

-

M01 (3,3-dimethylbutanoic acid derivative) identified as persistent metabolite across all pH levels

Photodegradation Pathways

UV exposure induces structural rearrangement and oxidation:

Table 2: Photolytic degradation products

| Condition | Half-life | Major Products (% AR) |

|---|---|---|

| Aqueous solution (pH 4, 25°C) | 1.7 days | M16 (35.8%), M17 (36.6%) |

| Surface water | <48 hrs | Cyclobutyl photoisomer (22%) |

| Enol photoisomer (18%) |

Identified photoproducts:

-

This compound-enol : Structural isomer via keto-enol tautomerism

-

This compound-cyclobutyl photoisomer : Ring contraction product

Environmental Degradation Profile

Comparative stability in different matrices:

Table 3: Environmental persistence metrics

| Matrix | DT₅₀ (Days) | Key Reaction Mechanism |

|---|---|---|

| Water | 1.7–107 | Hydrolysis → M01 |

| Soil | 14–28 | Microbial oxidation |

| Sediment | >60 | Adsorption-limited breakdown |

Critical reaction thresholds:

-

Soil matrices : Predominant formation of enol acid derivatives

-

Temperature dependence : Activation energy 58–72 kJ/mol for hydrolysis

Analytical Detection of Reactants

LC/MS/MS parameters for reaction monitoring (EPA Method BS-003-W17-01):

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) |

|---|---|---|---|

| This compound | 2.0 | 371.3 | 273.0, 255.0 |

| This compound-enol | 1.5 | 273.2 | 254.9, 227.0 |

| Cyclobutyl photoisomer | 1.9 | 371.2 | 273.1, 255.1 |

Method validation confirms:

The compound's reactivity profile demonstrates complex transformation pathways requiring multi-residue monitoring strategies. Current data indicates this compound exhibits moderate persistence in neutral environments but rapid breakdown under alkaline or irradiated conditions, with photoisomerization being a critical degradation route in aquatic systems.

Wissenschaftliche Forschungsanwendungen

Efficacy Against Agricultural Pests

1.1 Whiteflies and Mites

Spiromesifen has demonstrated significant effectiveness against greenhouse whiteflies (Trialeurodes vaporariorum) and spider mites (Tetranychus spp.). Field trials have shown that this compound application can reduce whitefly egg numbers by 61% to 80% within two to three weeks post-treatment, outperforming other treatments like pyriproxyfen and buprofezin . Laboratory studies indicate that this compound can inhibit egg hatching by 80% to 100% at varying concentrations, showcasing its potency against different life stages of whiteflies .

1.2 Integrated Pest Management (IPM)

The integration of this compound into IPM strategies has been effective, particularly in protected crops in regions like Spain. Its low toxicity to non-target organisms makes it a favorable choice for sustainable agriculture . However, reports of resistance among certain populations of whiteflies necessitate ongoing research to optimize its use and delay resistance development .

Impact on Non-Target Species

2.1 Effects on Beneficial Insects

While this compound is targeted towards harmful pests, studies have assessed its impact on beneficial predatory mites such as Amblyseius swirskii. The compound's sublethal effects have been evaluated, indicating a need for careful application to maintain beneficial populations while controlling pests .

Case Studies

3.1 Case Study: Strawberry Production

In California's strawberry fields, this compound has been incorporated into pest management programs due to its effectiveness against the greenhouse whitefly, which poses a significant threat to strawberry crops. Trials indicated comparable efficacy with other insecticides while also contributing to resistance management strategies .

3.2 Case Study: Mosquito Control

Research on Aedes aegypti larvae has shown that this compound not only reduces adult emergence but also impacts reproductive capacity by significantly decreasing fecundity and fertility rates in exposed females. This highlights its potential as an alternative larvicide in areas with prevalent insecticide resistance .

Chemical Properties and Safety Assessment

This compound acts as a lipid synthesis inhibitor, specifically targeting acetyl-CoA carboxylase, which is crucial for fatty acid biosynthesis . Toxicological assessments have indicated that while this compound poses some risks, it does not exhibit significant neurotoxicity or immunotoxicity at relevant exposure levels . Safety studies have also established acceptable daily intake levels for human consumers based on residue data from treated crops .

Wirkmechanismus

Spiromesifen übt seine Wirkung aus, indem es das Enzym Acetyl-Coenzym A-Carboxylase hemmt, das für die Lipidbiosynthese bei Insekten und Milben unerlässlich ist . Diese Hemmung stört die Produktion von Lipiden, was zu einem verringerten Lipidgehalt in behandelten Schädlingen führt. Die Reduktion der Lipidsynthese wirkt sich auf das Wachstum, die Entwicklung und die Fortpflanzung der Schädlinge aus, was letztendlich zu deren Tod führt .

Vergleich Mit ähnlichen Verbindungen

Spiromesifen gehört zur Klasse der Lipidsynthesehemmer, zu der auch andere Verbindungen wie Spirotetramat gehören. Hier ist ein Vergleich:

-

This compound

- Zielt in erster Linie auf Weiße Fliegen und Milben ab.

- Hemmt Acetyl-Coenzym A-Carboxylase.

- Wirksam bei der Bekämpfung von Schädlingen, die gegen andere Insektizide resistent sind .

-

Spirotetramat

Fazit

This compound ist eine wertvolle insektizide und akarizide Verbindung mit einem einzigartigen Wirkungsmechanismus, der auf die Lipidbiosynthese bei Schädlingen abzielt. Seine Wirksamkeit bei der Bekämpfung resistenter Schädlingspopulationen und seine breite Palette von Anwendungen in der Landwirtschaft und in Umweltstudien machen es zu einem wichtigen Instrument im Schädlingsmanagement. Das Verständnis seiner Herstellungsverfahren, chemischen Reaktionen und seines Wirkungsmechanismus liefert Erkenntnisse über seine Rolle in der wissenschaftlichen Forschung und in praktischen Anwendungen.

Biologische Aktivität

Spiromesifen is a novel insecticide belonging to the chemical class of cyclic ketoenoles, primarily used for controlling various agricultural pests. Its mechanism of action involves the inhibition of acetyl coenzyme A carboxylase, which disrupts lipid biosynthesis in target organisms. This article reviews the biological activity of this compound, including its effects on different pest species, metabolic pathways, and implications for integrated pest management (IPM).

This compound acts as a lipid biosynthesis inhibitor by targeting acetyl coenzyme A carboxylase, leading to significant metabolic disruptions in treated organisms. This inhibition affects energy metabolism and reproductive capabilities, making it an effective control agent against a variety of pests, particularly in agricultural settings.

Toxicological Studies

Numerous studies have evaluated the toxicological profile of this compound across different species. The following table summarizes key findings from various research efforts:

| Study | Organism | Dosage (mg/kg bw/day) | Observed Effects | NOAEL/LOAEL |

|---|---|---|---|---|

| FAO (2005) | Rats | 22 (LOAEL) | Decreased hemoglobin, increased alkaline phosphatase | NOAEL not identified |

| FAO (2005) | Mice | 3.2 (NOAEL) | Decreased cholesterol levels, adrenal changes | 20 ppm |

| FAO (2005) | Dogs | 101 (NOAEL) | Increased alkaline phosphatase, vomiting at higher doses | 3000 ppm |

| ResearchGate (2021) | Eisenia fetida | Varies | Biotoxicity observed with this compound and its metabolite this compound-enol | Not specified |

Key Findings:

- Rats: A study revealed that this compound does not accumulate in tissues and is extensively metabolized; significant sex differences were noted in metabolite excretion profiles .

- Mice: The compound exhibited a NOAEL of 3.2 mg/kg bw/day based on adverse effects on cholesterol levels .

- Dogs: Long-term exposure studies indicated a NOAEL of 101 mg/kg bw/day with notable increases in liver enzymes at higher concentrations .

Case Studies on Efficacy

Several case studies have demonstrated the efficacy of this compound against specific pests:

- Mosquito Control: this compound has shown promising results in larvicidal activity against mosquito larvae. In a study involving different populations, significant reductions in larval body weight were observed after exposure to this compound, indicating its potential for mosquito control without developing resistance .

- Spider Mites: Research indicated that this compound is highly toxic to the two-spotted spider mite (Tetranychus urticae), with effectiveness ratios reaching up to 98% for immature stages . The compound disrupts egg hatching and significantly reduces progeny survival.

- Predatory Mites: Studies assessed the impact of this compound on non-target predatory mite species. While some toxicity was noted, it was generally lower compared to other insecticides, suggesting that this compound could be integrated into IPM strategies without severely impacting beneficial organisms .

Metabolic Impact

This compound not only affects mortality rates but also significantly alters metabolic processes in treated organisms:

- Carbohydrate and Lipid Levels: Exposure to this compound led to marked decreases in carbohydrate and lipid contents among treated larvae, essential for energy metabolism and reproductive success .

- Oxidative Stress Indicators: Increased levels of malondialdehyde (MDA), a marker for oxidative damage, were observed post-exposure, indicating that this compound induces oxidative stress in target pests .

Environmental Considerations

While this compound shows promise as an effective insecticide, its environmental impact must be considered:

- Persistence and Degradation: The compound's persistence in aquatic environments and its breakdown products need further investigation to assess potential risks to non-target species.

- Application Strategies: Optimizing dosage and application frequency will be crucial for maximizing efficacy while minimizing ecological disruption.

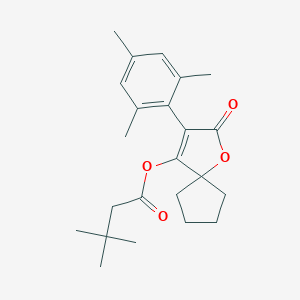

Eigenschaften

IUPAC Name |

[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLXNESZZPUPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034929 | |

| Record name | Spiromesifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In n-heptane 23, isopropanol 115, n-octanol 60, polyethylene glycol 22, DMSO 55, xylene, 1,2-dichloromethane, acetone, ethyl acetate, and acetonitrile all >250 (all in g/L, 20 °C), In water, 0.13 mg/L at 20 °C | |

| Record name | Spiromesifen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5X10-4 mm Hg at 20 °C | |

| Record name | Spiromesifen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

283594-90-1 | |

| Record name | Spiromesifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283594-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiromesifen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283594901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiromesifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 3,3-dimethyl-, 2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIROMESIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N726NTQ5ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spiromesifen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98 °C | |

| Record name | Spiromesifen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.